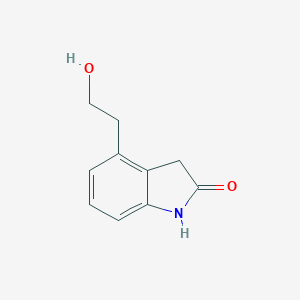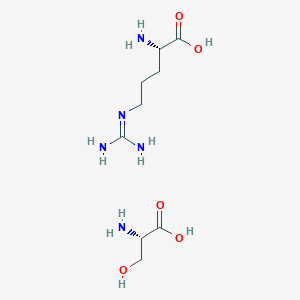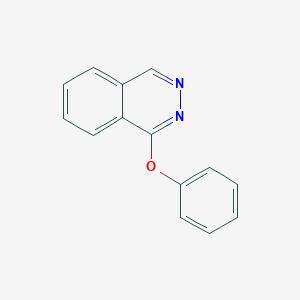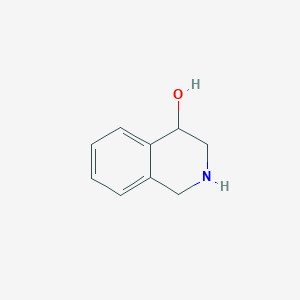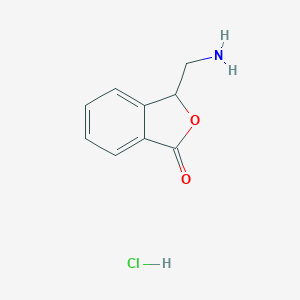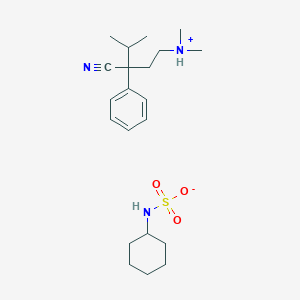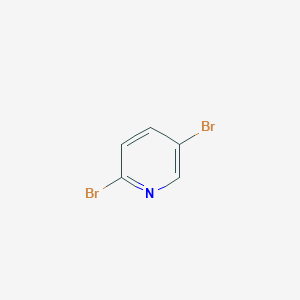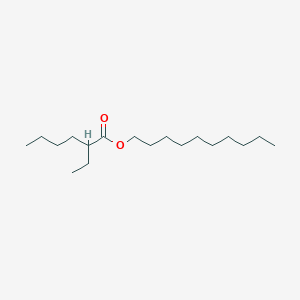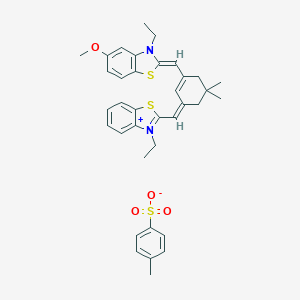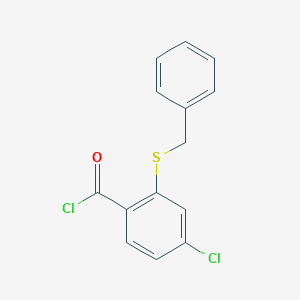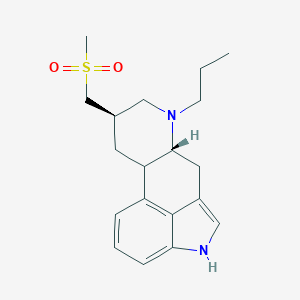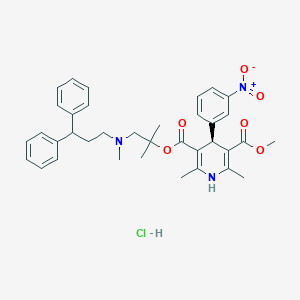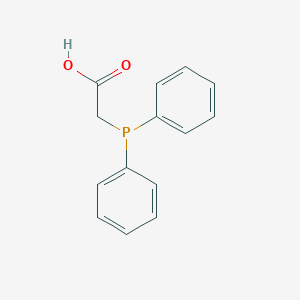
Carboxymethyldiphenylphosphine
描述
It is a solid that is soluble in organic solvents such as ethers and ketones but insoluble in water . This compound is notable for its applications in various fields, including catalysis and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: Carboxymethyldiphenylphosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: Diphenylphosphine and bromoacetic acid.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques to isolate the compound .
化学反应分析
Types of Reactions: Carboxymethyldiphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are employed under acidic or basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Esters and amides.
科学研究应用
Carboxymethyldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of materials and as a catalyst in industrial processes
作用机制
The mechanism by which carboxymethyldiphenylphosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination facilitates various chemical transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Carboxymethyldiphenylphosphine can be compared with other similar compounds, such as:
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Diphenylphosphinoethane: A bidentate ligand with two phosphine groups, offering different coordination properties.
Diphenylphosphinobenzoic acid: A compound with a similar structure but different functional groups, leading to varied reactivity
Uniqueness: this compound is unique due to its specific combination of a carboxyl group and a diphenylphosphine moiety, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in certain catalytic and synthetic applications .
属性
IUPAC Name |
2-diphenylphosphanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O2P/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOGRUGECVQJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378731 | |
| Record name | Carboxymethyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3064-56-0 | |
| Record name | Carboxymethyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(diphenylphosphino)acetic acid influence the photophysical properties of the iridium(III) complex compared to other ancillary ligands?
A: The study investigated a series of iridium(III) complexes with the general formula Ir(4,5-dimethyl-1,2-diphenyl-1H-imidazole)2(La), where La represents different ancillary ligands, including 2-(diphenylphosphino)acetic acid (abbreviated as P in the study). While the paper doesn't directly compare the photophysical properties of the complex containing 2-(diphenylphosphino)acetic acid to others in the series, it highlights that modifying the ancillary ligand is a strategy to fine-tune the photophysical and electrochemical properties of the complexes []. Further investigation into the specific impact of 2-(diphenylphosphino)acetic acid on emission wavelength, quantum yield, and excited state lifetime would be needed to draw definitive conclusions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


